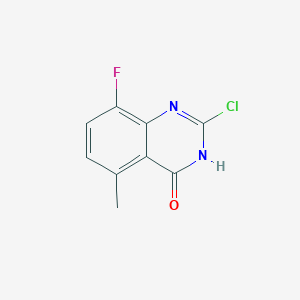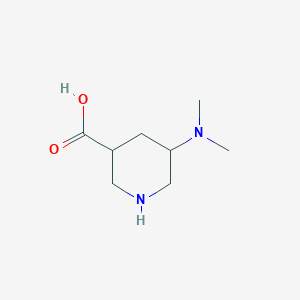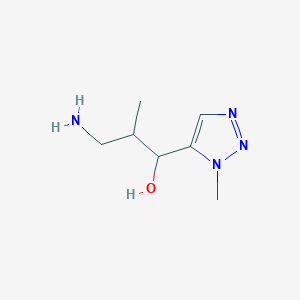
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol: is a complex organic compound with the following structural formula:
CH3−CH(NH2)−CH(CH3)−OH
This compound contains an amino group (NH₂), a methyl group (CH₃), and a triazole ring (1H-1,2,3-triazol-5-yl)
Vorbereitungsmethoden
Synthetic Routes:
One synthetic route to prepare this compound involves the reaction of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone with ammonia. The reaction proceeds via nucleophilic addition of ammonia to the ketone, followed by reduction of the resulting imine. The overall process yields 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol .
Reaction Conditions:
- Reactant: 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone
- Reagent: Ammonia (NH₃)
- Catalyst: Acidic or basic conditions
- Product: this compound
Industrial Production Methods:
The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced derivatives.
Substitution: Substitution reactions may occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Major Products:
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Amines or reduced forms.
- Substitution: Alkylated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Chemistry: It serves as a building block for more complex molecules.
Biology: It may be used in drug discovery or as a probe for biological studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent. the amino group and triazole ring suggest potential interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the unique combination of an amino group, a methyl group, and a triazole ring sets 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol apart.
For further exploration, consider investigating related indole derivatives, which share some structural features . These compounds collectively contribute to the rich landscape of chemical diversity and biological activity.
Eigenschaften
Molekularformel |
C7H14N4O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-10-11(6)2/h4-5,7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZCQQTYCEWKDLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CN=NN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


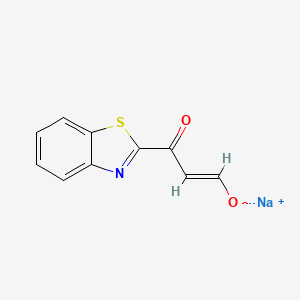

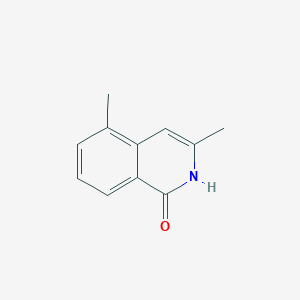
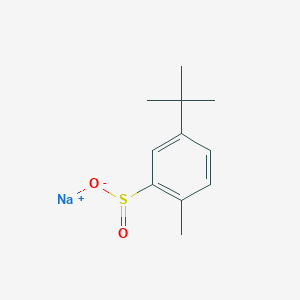
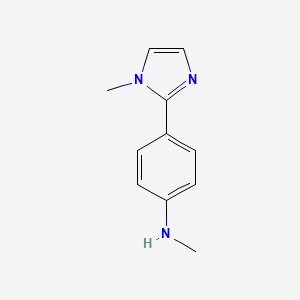
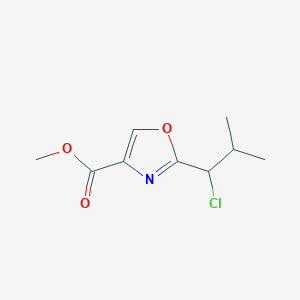
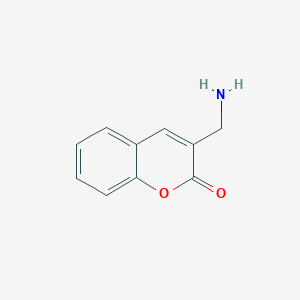
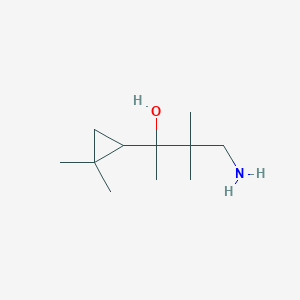
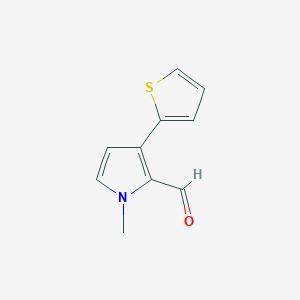
![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)

